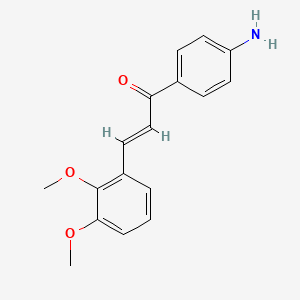

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one

Übersicht

Beschreibung

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of saturated ketones.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of organic materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-1-(4-Hydroxyphenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one

- (2E)-1-(4-Methoxyphenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one

Uniqueness

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with hydroxyl or methoxy groups. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biologische Aktivität

The compound (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one , also known as a synthetic chalcone, has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its effects on cell cycle regulation, apoptosis, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₇NO₃

- Molecular Weight : 283.33 g/mol

- CAS Number : 807642-54-2

- MDL Number : MFCD09559389

Structure

The structure of the compound features a central enone moiety with phenyl substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Cell Cycle Arrest

Research indicates that this compound can arrest the cell cycle at different phases depending on the cell type:

- G1 Phase : Inhibition of cyclin D1 and CDK4 expression observed in certain cancer cells.

- G2/M Phase : Induction of cell cycle arrest was noted in human erythroleukemic K562 cells and cervical cancer HeLa cells .

| Cell Line | Phase Arrested | Mechanism of Action |

|---|---|---|

| K562 | G1 | Decreased expression of cyclin D1, CDK4 |

| HeLa | G2/M | Induction of apoptosis via caspase activation |

Apoptosis Induction

The compound has demonstrated pro-apoptotic effects by enhancing the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 proteins. This mechanism was confirmed through studies that measured caspase-3 activation in treated cancer cells .

Mechanisms of Apoptosis

- Caspase Activation : Increased levels of activated caspases lead to cellular apoptosis.

- Bax/Bcl Ratio Alteration : The balance between pro-apoptotic and anti-apoptotic proteins shifts favorably towards apoptosis.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties against both Gram-negative and Gram-positive bacteria. This potential was highlighted in studies evaluating its efficacy against drug-resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 μg/mL |

| Klebsiella pneumoniae | 2 μg/mL |

Study 1: Anticancer Efficacy in K562 Cells

A study conducted by Novilla et al. (2017) investigated the effects of synthetic chalcones, including this compound, on K562 cells. The findings revealed significant inhibition of cell proliferation and induction of apoptosis through caspase pathways.

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of various chalcone derivatives against resistant bacterial strains. The results indicated that the compound exhibited notable activity against MRSA and other pathogenic bacteria, suggesting its potential as a new antimicrobial agent .

Eigenschaften

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,18H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOQTDDKAQMLOZ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183776 | |

| Record name | (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807642-54-2 | |

| Record name | (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=807642-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.